c-Di-GMP sodium salt
Description
Cyclic diguanylate (c-di-GMP) is a ubiquitous bacterial second messenger that regulates critical processes such as biofilm formation, virulence, and motility. The sodium salt form of c-di-GMP (c-di-GMP sodium salt) is a stabilized derivative widely used in research due to its solubility and compatibility with biological assays. Its chemical synthesis involves enzymatic or solid-phase methods, with purity confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry . Structurally, c-di-GMP consists of two guanine bases linked by two 3'→5' phosphodiester bonds, forming a cyclic dimer. This structure enables interactions with proteins like STING (stimulator of interferon genes) in eukaryotic immune responses and bacterial transcription factors .
Properties
Molecular Formula |
C20H22N10Na2O14P2 |
|---|---|
Molecular Weight |
734.37 |
Synonyms |
3/',5/'-Cyclic diguanylic acid sodium salt |
Origin of Product |
United States |
Scientific Research Applications
Immune Modulation
Role as a STING Agonist
c-di-GMP sodium salt acts as an agonist for the stimulator of interferon genes (STING) pathway, which is crucial for innate immunity. It activates STING-dependent signaling, leading to the production of interferon-beta (IFN-β) in both mouse and human cells. This property is particularly relevant in cancer immunotherapy, where c-di-GMP can enhance antitumor responses. For instance, studies have shown that administering c-di-GMP within liposomes can induce significant immune responses against tumors in mouse models, such as the B16-10 melanoma model .
Table 1: Immune Response Activation by this compound
Bacterial Behavior Regulation
Biofilm Formation and Motility
c-di-GMP is a key regulator of biofilm formation and motility in bacteria. It influences various physiological processes, including surface attachment and virulence factor expression. For example, in Pseudomonas aeruginosa, c-di-GMP levels are tightly regulated by environmental signals such as iron concentration, which subsequently affects biofilm development and motility .
Case Study: Erwinia amylovora
A systematic deletion study on Erwinia amylovora revealed that c-di-GMP acts as a global regulator affecting phase transitions and host colonization. The deletion of genes involved in c-di-GMP metabolism significantly impacted the bacterium's growth and virulence .
Table 2: Effects of c-Di-GMP on Bacterial Behavior
| Bacterium | Process Affected | Effect of c-Di-GMP |
|---|---|---|
| Pseudomonas aeruginosa | Biofilm formation | Increased biofilm stability |
| Erwinia amylovora | Host colonization | Enhanced virulence factors expression |
Antibacterial Mechanisms
Inhibition of Pathogen Growth
Recent studies indicate that c-di-GMP can bind to human proteins such as lipocalin 2 (LCN2), inhibiting its antibacterial activity against pathogens like Escherichia coli. By competing with bacterial siderophores for binding to LCN2, c-di-GMP reduces the latter's ability to sequester iron, thereby inhibiting bacterial growth under iron-limited conditions .
Table 3: Antibacterial Mechanism Involving c-Di-GMP
Therapeutic Potential in Cancer Treatment
Enhancing Cancer Immunotherapy
The application of this compound in cancer therapy has gained attention due to its ability to stimulate immune responses. The incorporation of c-di-GMP into liposomal formulations has shown promise in enhancing the efficacy of cancer vaccines and immunotherapies by activating STING pathways .
Comparison with Similar Compounds
Key Research Findings
- STING Interaction : c-di-GMP binds STING via hydrogen bonds (Thr263) and π–π stacking (Tyr164), burying ~1,100 Ų of surface area. The phosphodiester moiety contributes minimally to binding, allowing structural modifications for drug design .
- Species-Specific Roles: In Dickeya zeae, PDE10355 and DGC14945 dominate c-di-GMP turnover, whereas Salmonella DGC knockouts retain wild-type motility .
- Environmental Stress: c-di-GMP levels rise under salt stress in cyanobacteria, while c-di-AMP responds to osmotic stress .
Preparation Methods
Engineering Escherichia coli for c-Di-GMP Production
A novel and highly efficient method involves engineering Escherichia coli strains to overexpress dinucleotide cyclases (DNCs) responsible for c-Di-GMP biosynthesis. This microbial fermentation approach offers several advantages:
- Utilizes inexpensive growth media.
- Produces c-Di-GMP intracellularly at high concentrations.
- Enables scalable production by fermentation technology.
Key steps in microbial production include:
Gene Cloning and Expression : Genes encoding diguanylate cyclases (e.g., from Caulobacter crescentus or Vibrio cholerae) are cloned into expression plasmids and transformed into E. coli strains such as BL21(DE3). Mutations can be introduced to enhance enzyme activity and reduce product inhibition.
Culture Conditions : Transformed E. coli cells are grown in LB, TB, or M9 minimal media with appropriate antibiotics. Induction of protein expression is typically performed with isopropyl β-D-1-thiogalactopyranoside (IPTG) at optimized temperatures (18–37°C) and incubation times (6–36 hours) to maximize c-Di-GMP production.
Harvesting : Cells are harvested by centrifugation, and the intracellular c-Di-GMP is extracted by heat treatment and centrifugation to remove cell debris.
Purification Process
The purification of c-Di-GMP sodium salt from bacterial cultures involves a multi-step process designed to achieve high purity (>99%) and yield:
Affinity Chromatography : A STING (stimulator of interferon genes) protein affinity column is used to selectively bind c-Di-GMP due to its natural ligand specificity. The STING ligand-binding domain is immobilized on resin to capture c-Di-GMP from crude extracts.
Macroporous Adsorption Resin : This step removes impurities and concentrates the product.
Reverse-Phase Liquid Chromatography (C18 Column) : Further purification is achieved by reverse-phase high-performance liquid chromatography (HPLC), separating c-Di-GMP based on hydrophobic interactions.
Conversion to Sodium Salt : The purified c-Di-GMP is isolated as its sodium salt form to enhance solubility and stability.
Yields and Purity
| Parameter | Value |
|---|---|
| Purity of this compound | >99% (weight purity) |
| Yield per liter of culture | >68 mg |
| Molecular weight | 734.38 g/mol |
| Solubility | 50 mg/mL in water |
These results demonstrate that microbial production combined with affinity and chromatographic purification is a cost-effective, scalable, and environmentally friendly method for preparing high-purity this compound.
Analytical and Quality Control Methods
HPLC and HPLC-MS/MS : Used to quantify and confirm the identity of c-Di-GMP during and after purification. UV detection at 254 nm and mass spectrometry ensure product integrity.
Standard Curve Preparation : Calibration with commercial c-Di-GMP standards allows precise quantification.
Stability : The sodium salt form is stable when stored at -20°C and in aqueous solutions for extended periods.
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield & Purity |
|---|---|---|---|
| Chemical Synthesis | Well-established, pure product | Multi-step, hazardous reagents, costly | Moderate yield, high purity |
| Enzymatic Synthesis | Safer, simpler than chemical | Expensive substrates, enzyme purification needed | Gram scale, purity >95% |
| Microbial Fermentation | Cost-effective, scalable, eco-friendly | Requires genetic engineering and purification | >68 mg/L culture, purity >99% |
Q & A
Q. What strategies reduce c-di-GMP levels to mitigate membrane biofilms in engineered systems?
- Methodological Answer :
- Chemical Modulation : Expose biofilms to nitric oxide (NO) donors (e.g., sodium nitroprusside) or L-glutamate, which reduce c-di-GMP by 32–37% and EPS production by 42–50% .
- Genetic Engineering : Overexpress PDEs (e.g., rocR) in E. coli to degrade c-di-GMP and enhance motility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
